Olumacostat glasaretil
Overview
Description
Olumacostat Glasaretil (OG) is a small molecule inhibitor of acetyl coenzyme A carboxylase (ACC) . ACC is the enzyme responsible for the first, rate-limiting step in de novo fatty acid synthesis . OG has been used in trials studying the treatment of Acne Vulgaris .
Synthesis Analysis
OG inhibits acetyl-coenzyme A carboxylase, the enzyme responsible for the first, rate-limiting step in de novo fatty acid synthesis . OG inhibited in vitro human sebocyte lipid production and reduced in vivo sebaceous gland size in hamster ears .Molecular Structure Analysis
The molecular formula of OG is C26H43NO7 . The average molecular weight is 481.622 Da and the monoisotopic mass is 481.303955 Da .Chemical Reactions Analysis
OG treatment increases ACC levels and the ratio of acetyl-CoA to free CoA in tested animals, indicating increased fatty acid oxidation . These changes are consistent with ACC inhibition .Physical And Chemical Properties Analysis
OG is a solid substance . It has a solubility of 10mM in DMSO .Scientific Research Applications
Olumacostat glasaretil is an inhibitor of acetyl coenzyme A carboxylase, which leads to the reduction of saturated and monounsaturated fatty acyl chains in sebaceous lipids. This suppression of sebum production may reduce Propionibacterium acnes growth and biofilm formation, comedogenesis, and inflammation, making it an effective treatment for acne vulgaris (Melnik, 2017).
In clinical trials, Olumacostat glasaretil 7.5% gel demonstrated significant efficacy in reducing both inflammatory and noninflammatory lesions in patients with moderate to severe facial acne vulgaris. It also showed a tolerable safety profile, although larger trials are needed to optimize dosing and confirm results (Bissonnette et al., 2017).
The mechanism of action of Olumacostat glasaretil involves inhibiting lipid synthesis in primary and transformed human sebocytes and reducing sebaceous gland size in animal models. This indicates that targeting sebaceous gland activity is a viable strategy for treating acne (Hunt et al., 2017).
Olumacostat glasaretil is part of a new generation of topical agents being explored for acne treatment, focusing on sebosuppressive effects, antimicrobial properties, or anti-inflammatory actions (Zouboulis et al., 2017).
It has been mentioned in updates on therapeutics for common dermatological disorders, highlighting its potential in the pipeline for acne treatment (Fraser, 2017).
Safety And Hazards
properties
IUPAC Name |
[2-[(2-ethoxy-2-oxoethyl)-methylamino]-2-oxoethyl] 5-tetradecoxyfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO7/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-32-25-18-17-22(34-25)26(30)33-21-23(28)27(3)20-24(29)31-5-2/h17-18H,4-16,19-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLDICZGDFWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)OCC(=O)N(C)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128270 | |
Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olumacostat glasaretil | |
CAS RN |
1261491-89-7 | |
Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261491-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olumacostat glasaretil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261491897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olumacostat glasaretil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2-ethoxy-2-oxoethyl)(methyl)amino)-2-oxoethyl-5-(tetradecyloxy)furan-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLUMACOSTAT GLASARETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6JDK2PLY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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